2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Overview
Description
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and indole-3-carboxaldehyde.
Formation of Intermediate: The 3,4-dichlorobenzyl chloride is reacted with indole-3-carboxaldehyde in the presence of a base to form an intermediate compound.
Acylation: The intermediate compound is then acylated using oxalyl chloride to introduce the oxoacetamide group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the reactions are carefully selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can introduce various substituents onto the indole ring, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzyl chloride: A related compound used as an intermediate in the synthesis of various chemicals.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
3,4-dichlorobenzyl alcohol: Another related compound with antiseptic properties.
Uniqueness
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is unique due to its specific chemical structure, which combines the indole nucleus with a dichlorobenzyl group and an oxoacetamide moiety. This unique combination imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-6-5-10(7-14(13)19)8-21-9-12(16(22)17(20)23)11-3-1-2-4-15(11)21/h1-7,9H,8H2,(H2,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFXBSTPAOCRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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